2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. This compound is recognized as a process-related impurity of febuxostat, a drug used to treat hyperuricemia and gout. Understanding its properties, synthesis, and applications is crucial for both pharmaceutical development and toxicological assessments.
The compound can be synthesized through various chemical processes involving different reagents and conditions. It is primarily derived from the synthesis of febuxostat, where it serves as an intermediate or impurity. Research articles and patents provide detailed methodologies for its synthesis and characterization .
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile belongs to the class of organic compounds known as benzonitriles, which are characterized by the presence of a cyano group attached to a benzene ring. This specific compound also features an isobutoxy group and a thiazole moiety, making it a complex heterocyclic compound.
The synthesis of 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be achieved through several methods:
For instance, one method involves dissolving febuxostat in dichloromethane, followed by the addition of diisopropylethylamine and stirring for a specified duration. Afterward, other reagents are added sequentially, and the mixture is monitored using thin-layer chromatography (TLC) to check for completion before purification through recrystallization .
The compound participates in several chemical reactions typical of nitriles and thiazoles:
In one documented reaction pathway, 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be converted into febuxostat through hydrolysis using lithium hydroxide in methanol at elevated temperatures .
The mechanism of action for this compound primarily relates to its role in the synthesis of febuxostat. It acts as an intermediate that undergoes further transformations to yield active pharmaceutical ingredients.
The detailed mechanism involves the nucleophilic attack on the cyano group followed by hydrolysis, leading to the formation of carboxylic acid derivatives . This transformation is crucial for enhancing solubility and bioavailability in pharmaceutical formulations.
Relevant data from studies indicate that the compound maintains stability when stored properly but may degrade under extreme pH conditions .
The primary application of 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile lies in its role as an intermediate in the synthesis of febuxostat. Its derivatives are explored for potential therapeutic effects against hyperuricemia and gout. Additionally, due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting similar pathways.
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (CAS No. 1335202-60-2) is a structurally complex heterocyclic compound with the molecular formula C₁₅H₁₆N₂OS and a molecular weight of 272.37 g/mol. Its IUPAC name, 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, systematically describes its three core components:
The compound’s SMILES notation (CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
) encodes its atomic connectivity, while its InChIKey facilitates database searches. Synonymous designations include 2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile and the drug name Febuxostat, reflecting its role as an active pharmaceutical ingredient (API) [2].
Table 1: Key Identifiers of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
Property | Value |
---|---|
CAS Registry Number | 1335202-60-2 |
IUPAC Name | 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
Molecular Formula | C₁₅H₁₆N₂OS |
Molecular Weight | 272.37 g/mol |
SMILES | CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
XLogP3 | 4.0 (indicating high lipophilicity) |
Appearance | White to slightly yellow crystalline solid |
Spectroscopic characterization includes:
This compound emerged in the early 21st century as part of efforts to develop non-purine xanthine oxidase inhibitors (XOIs). Traditional XOIs like allopurinol faced limitations in patients with renal impairment or hypersensitivity, driving research into thiazole-benzonitrile hybrids. The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile represented a milestone in heterocyclic drug design, combining:
Its significance as a pharmaceutical intermediate became evident when scaled-up synthesis routes were established. For example, industrial production employs ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate as a precursor, undergoing hydrolysis and decarboxylation. This route enabled metric-ton production of Febuxostat, approved by the FDA in 2009 for gout-related hyperuricemia [6].
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis |
---|---|
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Carboxylate precursor for hydrolysis |
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile (1448190-10-0) | Etherification substrate |
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzamide | Amide derivative for further functionalization |
Global suppliers like Amadis Chemical (China) and BLD Pharmatech stock this compound for research, emphasizing its role in drug discovery pipelines [4] [6].
Medicinal Chemistry
As the active core of Febuxostat, this compound inhibits xanthine oxidase (Ki < 1 nM) by competing with xanthine at the enzyme’s molybdenum-pterin center. Its structure-activity relationship (SAR) reveals:
Recent derivatization efforts focus on piperazine conjugates for enhanced bioactivity. For example, coupling with aryl isocyanates yields 4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]-N-(4-fluorophenyl)piperazine-1-carboxamide, which shows dual antiviral/antimicrobial effects in preclinical studies [8].
Industrial Synthesis
Large-scale manufacturing employs T3P® (propylphosphonic anhydride)-mediated amidation for high yields (>94%). Critical process parameters include:
Table 3: Comparison with Structurally Analogous Bioactive Compounds
Compound | Molecular Formula | Key Structural Differences | Primary Bioactivity |
---|---|---|---|
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | C₁₅H₁₆N₂OS | Full Febuxostat scaffold | Xanthine oxidase inhibition |
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile | C₁₁H₈N₂OS | Hydroxyl instead of isobutoxy group | Antimicrobial intermediate |
4-(4-Methylthiazol-5-yl)benzonitrile | C₁₁H₈N₂S | Lacks isobutoxy and thiazole methyl | Unoptimized hit in screening |
Global suppliers distribute this compound at $150–$500/g (research quantities), reflecting its high-value status [5] [6]. Current research explores its repurposing for cardiovascular and neurological disorders linked to xanthine oxidase hyperactivity, though clinical data remain preliminary .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1